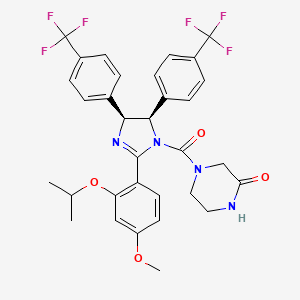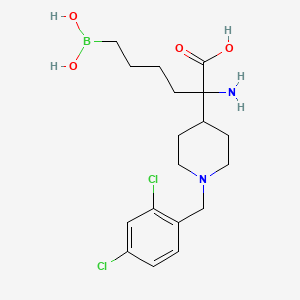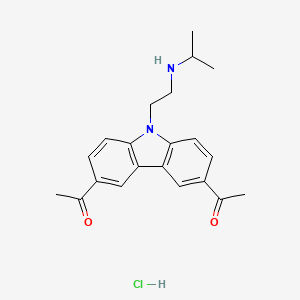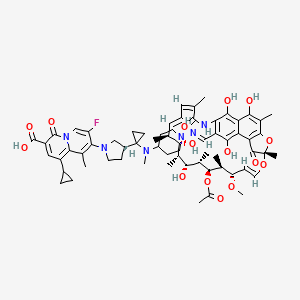![molecular formula C24H23F2N5O B606574 (2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide CAS No. 1818410-84-2](/img/structure/B606574.png)
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK8-IN-4k is a potent and highly selective CDK8 inhibitor, with no apparent potential for time-dependent CYP3A4 inhibition.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Research has demonstrated the potential of derivatives of 1-cyclopropyl-1H-pyrazol-4-yl in the field of anticancer drug development. For instance, Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity. These compounds, closely related to the chemical structure , showed promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-inflammatory Activity
- In a study conducted by Hayun et al. (2020), novel synthesized 1,5-diarylpyrazole compounds, structurally similar to the chemical , were evaluated for their anti-inflammatory potential. The study found that certain aminomethyl derivatives of these compounds exhibited significant anti-inflammatory effects, surpassing even the standard diclofenac sodium (Hayun et al., 2020).
Synthesis of Biologically Active Derivatives
- Liu, Xu, and Xiong (2017) focused on synthesizing 3-phenyl-1H-pyrazole derivatives, which are crucial intermediates for creating many biologically active compounds. This research highlights the importance of similar chemical structures in developing targeted therapies for diseases such as cancer (Liu, Xu, & Xiong, 2017).
Aurora Kinase Inhibitor
- A study in 2006 identified a compound with a structure closely related to the query molecule as a potential Aurora kinase inhibitor, indicating its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Antimicrobial Activity
- Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed promising antibacterial activities against various bacterial strains. This research suggests that structurally related compounds could be potent antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Topoisomerase II Inhibitory Activity
- Wentland et al. (1993) reported on a compound with a similar structure that exhibited inhibitory activity against mammalian topoisomerase II, indicating potential applications in cancer treatment (Wentland et al., 1993).
Eigenschaften
CAS-Nummer |
1818410-84-2 |
|---|---|
Produktname |
(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide |
Molekularformel |
C24H23F2N5O |
Molekulargewicht |
435.48 |
IUPAC-Name |
(E)-3-(4-(1-Cyclopropyl-1H-pyrazol-4-yl)pyridin-3-yl)-N-(4-((3,3-difluoroazetidin-1-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C24H23F2N5O/c25-24(26)15-30(16-24)13-17-1-4-20(5-2-17)29-23(32)8-3-18-11-27-10-9-22(18)19-12-28-31(14-19)21-6-7-21/h1-5,8-12,14,21H,6-7,13,15-16H2,(H,29,32)/b8-3+ |
InChI-Schlüssel |
SYYLWEQOPOZEHZ-FPYGCLRLSA-N |
SMILES |
O=C(NC1=CC=C(CN2CC(F)(F)C2)C=C1)/C=C/C3=C(C4=CN(C5CC5)N=C4)C=CN=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK8-IN-4k; CDK8IN4k; CDK8 IN 4k; CDK8IN-4k; CDK8-IN4k; CDK8 IN-4k; CDK8-IN 4k |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
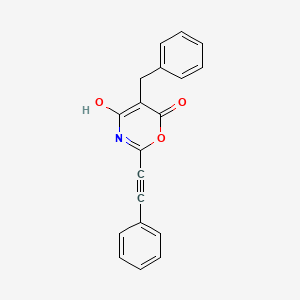
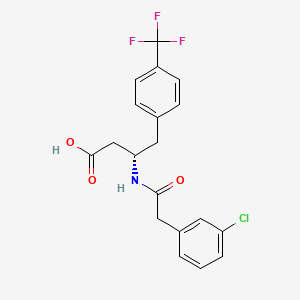
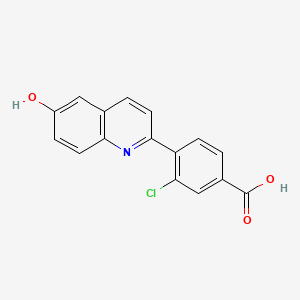
![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
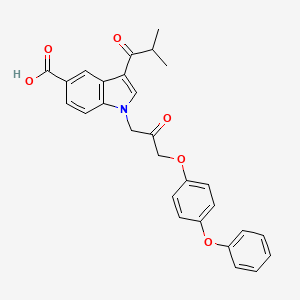
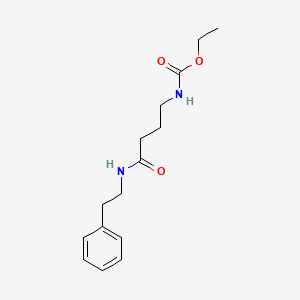
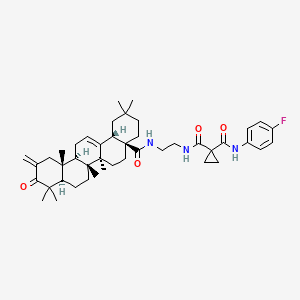
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
